molecular formula C16H13NO3 B8301869 Methyl 3-[(4-cyanophenoxy)methyl]benzoate

Methyl 3-[(4-cyanophenoxy)methyl]benzoate

Cat. No. B8301869
M. Wt: 267.28 g/mol
InChI Key: YKNRVMYWKDAGFX-UHFFFAOYSA-N
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Patent
US06710056B2

Procedure details

0.46 g of methyl 3-[(4-cyanophenoxy)methyl]benzoate and 175 mg of lithium hydroxide monohydrate were stirred in 7 ml of a solvent mixture of tetrahydrofuran, methanol and water (2:1:2) for 1 hour to hydrolyze the ester. The reaction mixture was added to 1 M of hydrochloric acid. The precipitate thus formed was taken by the filtration and then dried to obtain the title compound in the form of white crystals.
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:20]=[CH:19][C:6]([O:7][CH2:8][C:9]2[CH:10]=[C:11]([CH:16]=[CH:17][CH:18]=2)[C:12]([O:14]C)=[O:13])=[CH:5][CH:4]=1)#[N:2].O.[OH-].[Li+].O1CCCC1.Cl>O.CO>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([O:7][CH2:8][C:9]2[CH:10]=[C:11]([CH:16]=[CH:17][CH:18]=2)[C:12]([OH:14])=[O:13])=[CH:19][CH:20]=1)#[N:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.46 g
Type
reactant
Smiles
C(#N)C1=CC=C(OCC=2C=C(C(=O)OC)C=CC2)C=C1
Name
lithium hydroxide monohydrate
Quantity
175 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
solvent
Quantity
7 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate thus formed
FILTRATION
Type
FILTRATION
Details
was taken by the filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(OCC=2C=C(C(=O)O)C=CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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